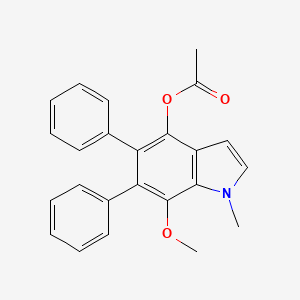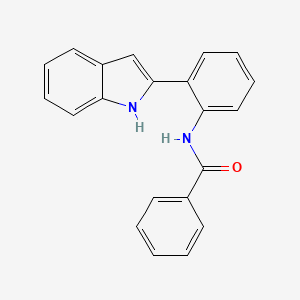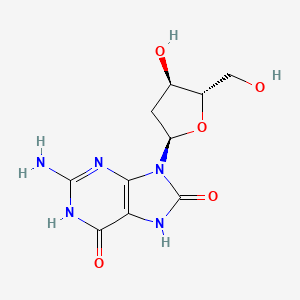![molecular formula C18H12BrN3 B12935085 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine CAS No. 350025-74-0](/img/structure/B12935085.png)
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or proceed via metal-free pathways.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the imidazo[4,5-b]pyridine core.
3-Phenylimidazo[4,5-b]pyridine: Similar structure but without the bromophenyl substitution.
Thienopyridine derivatives: Contain a sulfur atom in place of the nitrogen in the imidazo[4,5-b]pyridine ring.
Uniqueness
2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Propriétés
| 350025-74-0 | |
Formule moléculaire |
C18H12BrN3 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-phenylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C18H12BrN3/c19-14-10-8-13(9-11-14)17-21-16-7-4-12-20-18(16)22(17)15-5-2-1-3-6-15/h1-12H |
Clé InChI |
HSEOEKIGMXAUDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








